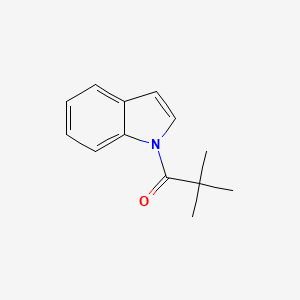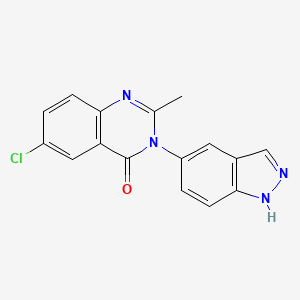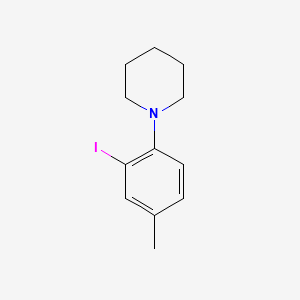
1-(2-Iodo-4-methylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodo-4-methylphenyl)piperidine is an organic compound with the molecular formula C12H16IN It is a derivative of piperidine, a six-membered heterocyclic amine, and features an iodine atom and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-4-methylphenyl)piperidine typically involves the iodination of 4-methylphenylpiperidine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Iodo-4-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can remove the iodine atom, yielding the parent piperidine compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the parent piperidine compound.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Iodo-4-methylphenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodo-4-methylphenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity to certain targets due to its size and electron-withdrawing properties, which can influence the compound’s overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromo-4-methylphenyl)piperidine: Similar structure but with a bromine atom instead of iodine.
1-(2-Chloro-4-methylphenyl)piperidine: Similar structure but with a chlorine atom instead of iodine.
1-(2-Fluoro-4-methylphenyl)piperidine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(2-Iodo-4-methylphenyl)piperidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger size and higher polarizability of iodine can lead to different interaction profiles with biological targets and reagents, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16IN |
|---|---|
Peso molecular |
301.17 g/mol |
Nombre IUPAC |
1-(2-iodo-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16IN/c1-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Clave InChI |
ULDDLABEHFLDOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2CCCCC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)

![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)

![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
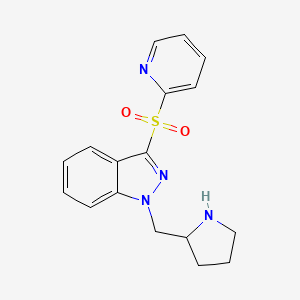

![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
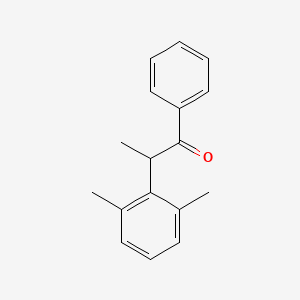
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
